N-(2-chloro-4-fluorophenyl)oxan-4-amine
Description
N-(2-chloro-4-fluorophenyl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring linked via an amine group to a 2-chloro-4-fluorophenyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 243.72 g/mol.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJZNNWUSXJHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C_{12}H_{14}ClF N
- Molecular Weight : Approximately 227.72 g/mol
- Canonical SMILES :
CC1=CC(=C(C=C1)N2CCOCC2)Cl
The presence of both chlorine and fluorine substituents enhances the compound's reactivity and interaction profiles, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoroaniline with an epoxide under controlled conditions. This process often requires specific catalysts and solvents to facilitate the formation of the oxan-4-amine structure. The methodology can be scaled for industrial production while maintaining strict quality control measures to ensure purity.
This compound exhibits potential interactions with various biomolecules, influencing enzymatic activity and potentially serving as a lead compound in drug discovery. Its biological mechanisms are still under investigation, but preliminary studies suggest that it may modulate biochemical pathways through enzyme inhibition or receptor modulation.
Interaction Studies
Research indicates that this compound may interact with specific enzymes or receptors, thereby influencing various biological processes. Interaction studies focus on its binding affinity to these targets, which is vital for assessing its therapeutic potential and safety profiles.
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-chlorophenyl)oxan-4-amine | Contains only one chlorine substituent | Lacks the fluorine atom, affecting reactivity |
| N-(4-methylphenyl)oxan-4-amine | Methyl group instead of chlorine | Different electronic properties due to methyl group |
| N-(2-chloro-4-methylphenyl)oxan-2-amine | Chlorine at position 2 and methyl at position 4 | Variation in amine position alters biological activity |
The presence of both chlorine and fluorine groups in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable in research and industrial applications.
Case Studies and Research Findings
- Enzymatic Activity : A study indicated that compounds with similar structures exhibited selective inhibition against histone deacetylases (HDACs), suggesting that this compound might also target HDACs effectively. For instance, fluorine substitution has been shown to improve selectivity against HDAC3, indicating a potential pathway for further research into this compound's activity .
- Antitumor Activity : Preliminary findings suggest that derivatives of related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. This suggests that this compound could be explored for similar antitumor properties .
- Pharmacological Profiles : Interaction studies reveal that compounds with similar moieties can modulate key biochemical pathways involved in disease processes, such as viral replication or cancer cell proliferation. Understanding these interactions is crucial for developing therapeutic agents based on this compound .
Scientific Research Applications
Organic Synthesis
N-(2-chloro-4-fluorophenyl)oxan-4-amine serves as a valuable reagent in organic chemistry. It is utilized for synthesizing complex molecules and heterocycles, facilitating the development of new chemical entities. The compound can undergo various reactions, including oxidation and substitution, making it versatile in synthetic pathways. For instance, common reagents such as potassium permanganate and lithium aluminum hydride are often employed alongside this compound to achieve desired transformations.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest that this compound may interact with specific biomolecules, influencing enzymatic activity and modulating biochemical pathways. This interaction is pivotal for assessing its therapeutic roles in treating various diseases.
Potential Therapeutic Applications:
- Anti-inflammatory Agents: Research indicates that derivatives of this compound could target inflammatory diseases effectively.
- Enzyme Inhibition: The structural characteristics of this compound suggest it may act as an enzyme inhibitor, which is crucial for developing new pharmaceuticals.
Biological Studies
Interaction studies are essential for understanding the biological implications of this compound. These studies typically focus on:
- Binding Affinity: Investigating its binding affinity to specific enzymes or receptors helps elucidate how it may modulate biochemical pathways.
- Biological Activity: The compound has been explored for its antimicrobial and anticancer properties, indicating its potential as a candidate for developing new therapeutic agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound alongside similar derivatives:
- Antimicrobial Efficacy: Research demonstrated that derivatives exhibited superior antimicrobial activity compared to standard antibiotics, suggesting potential for developing new antimicrobial agents.
- Anticancer Studies: Certain derivatives showed significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance efficacy.
- Mechanism of Action: The mechanism involves interaction with specific molecular targets, leading to biological responses that may vary based on the context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Core Heterocycles
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Heterocyclic Core Influence: The oxan-4-amine core (as in the target compound) contrasts with MA2’s quinoline and TAK-242’s cyclohexene. These differences affect solubility and target specificity. For instance, MA2’s quinoline moiety enhances blood-brain barrier permeability compared to oxan-4-amine .
- Substituent Effects : The 2-chloro-4-fluorophenyl group is shared with TAK-242, which inhibits TLR4 with high potency (IC50 = 1.1 nM), suggesting this substitution pattern is critical for receptor binding .
Pharmacological and Physicochemical Comparisons
Lipophilicity and Bioavailability:
- TAK-242’s sulfamoyl group increases polarity, balancing its lipophilic cyclohexene core for optimal pharmacokinetics .
Receptor Affinity:
- MA2 exhibits nanomolar affinity for CB2 (Ki = 12 nM), attributed to its oxadiazole linker and methoxyquinoline group, which are absent in the target compound .
- The absence of a sulfamoyl or sulfonyl group in the target compound may limit TLR4 activity compared to TAK-242 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
